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Compound of Interest

Compound Name: 2,6-Dimethyl-3-hydroxypyridine

Cat. No.: B075724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethyl-3-hydroxypyridine,

a heterocyclic compound of interest in various scientific domains. This document covers its

fundamental chemical identity, including its CAS number and synonyms, alongside a summary

of its key physicochemical properties. Detailed experimental protocols for its synthesis are

presented, drawing from established methodologies for related pyridine derivatives.

Furthermore, this guide explores the compound's potential biological activities, with a focus on

its antioxidant and neuroprotective properties, and delves into the putative signaling pathways,

such as the PI3K/Akt/mTOR pathway, that may mediate its effects.

Chemical Identity and Properties
CAS Number: 1122-43-6[1][2][3]

Synonyms:

2,6-Dimethyl-3-pyridinol[4][5]

3-Hydroxy-2,6-dimethylpyridine[4][5]

3-Hydroxy-2,6-lutidine[4][5]
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Molecular Formula: C₇H₉NO[2][4]

Molecular Weight: 123.15 g/mol [3][4]

Physicochemical Data:

The following table summarizes key physicochemical properties of 2,6-Dimethyl-3-
hydroxypyridine.

Property Value Reference

Melting Point 210-212 °C [1]

Boiling Point 278.9 ± 35.0 °C at 760 mmHg [1]

Density 1.083 ± 0.06 g/cm³ (Predicted) [4][6]

pKa 10.72 ± 0.10 (Predicted) [6]

Physical Form Solid [1]

Solubility
DMSO (Slightly, Sonicated),

Methanol (Slightly, Sonicated)
[6]

Synthesis of 2,6-Dimethyl-3-hydroxypyridine
A detailed experimental protocol for the direct synthesis of 2,6-Dimethyl-3-hydroxypyridine is

not readily available in the public domain. However, a plausible synthetic route can be adapted

from the well-established Hantzsch pyridine synthesis, which is used to produce the parent

compound 2,6-dimethylpyridine. This would involve the condensation of an appropriate β-

ketoester, an aldehyde, and a source of ammonia.

Proposed Experimental Protocol (Adapted from the Synthesis of 2,6-Dimethylpyridine):

This protocol outlines the synthesis of a dihydropyridine intermediate, which can then be

oxidized to the corresponding pyridine.

Step 1: Synthesis of 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine

In a 1-liter flask, cool 500 g (3.85 moles) of freshly distilled ethyl acetoacetate in an ice bath.
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To the cooled ethyl acetoacetate, add 152 g (2 moles) of a 40% aqueous formaldehyde

solution and 20-25 drops of diethylamine.

Maintain the flask in the ice bath for six hours, then allow it to stand at room temperature for

40-45 hours.

Separate the resulting two layers. Extract the aqueous layer with 50 cc of ether and add the

ether extract to the oily layer.

Dry the combined organic solution over 30 g of calcium chloride.

Remove the ether by distillation on a steam bath.

Dilute the residue (approximately 500 g) with an equal volume of alcohol and cool thoroughly

in an ice bath.

Pass ammonia gas through the mixture until the solution is saturated (this may take 4-8

hours), keeping the flask in the ice bath.

Allow the ammoniacal alcoholic solution to stand at room temperature for 40-45 hours.

Evaporate most of the alcohol. Cool the residue and collect the solid 1,4-dihydro-3,5-

dicarbethoxy-2,6-dimethylpyridine by suction filtration.

Step 2: Oxidation to 3,5-dicarbethoxy-2,6-dimethylpyridine

To 200 g (0.79 mole) of the dihydropyridine ester in a 5-liter flask, add a mixture of 270 g of

water, 72 g of concentrated nitric acid (sp. gr. 1.42), and 78 g of concentrated sulfuric acid.

Heat the flask cautiously while swirling. Be mindful of potential foaming.

After the initial reaction subsides (10-15 minutes), add 500 cc of water and 500 g of finely

chopped ice.

Make the solution strongly alkaline with ammonium hydroxide (sp. gr. 0.90).

Filter the precipitated 3,5-dicarbethoxy-2,6-dimethylpyridine with suction and dry on a porous

plate.
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Step 3: Saponification and Decarboxylation to 2,6-Dimethylpyridine

Dissolve 130 g (0.52 mole) of the ester in 400 cc of ethyl alcohol in a two-necked 2-liter flask

equipped with a dropping funnel and a reflux condenser.

Heat the solution to boiling and add a solution of 78.5 g (1.4 moles) of potassium hydroxide

in 400 cc of alcohol in three portions, boiling until any precipitate redissolves after each

addition.

After the final addition, boil the reaction mixture for an additional 40 minutes.

Pour the hot contents into an evaporating dish and evaporate the alcohol on a steam bath.

Pulverize the dry salt and mix it thoroughly with 390 g of calcium oxide in a 2-liter copper

retort.

Heat the retort with a Meker burner and collect the distillate.

Remove any material distilling under 90°C.

Allow the residue to stand over solid potassium hydroxide for twelve hours and then

fractionate to obtain 2,6-dimethylpyridine.

Note on Hydroxylation: To obtain the target molecule, 2,6-Dimethyl-3-hydroxypyridine, a

hydroxylation step would be necessary. This could potentially be achieved through various

methods, such as electrophilic aromatic substitution on the 2,6-dimethylpyridine ring system,

although specific conditions would need to be optimized.

Biological Activity and Potential Applications
While specific experimental data for 2,6-Dimethyl-3-hydroxypyridine is limited, the broader

class of 3-hydroxypyridine derivatives has demonstrated significant potential as both

antioxidant and neuroprotective agents.

Antioxidant Activity
The antioxidant properties of 3-hydroxypyridine derivatives are generally attributed to their

ability to scavenge free radicals and chelate metal ions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b075724?utm_src=pdf-body
https://www.benchchem.com/product/b075724?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl

(DPPH) in methanol. The working solution should have an absorbance of approximately 1.0

at 517 nm.

Assay Procedure:

Add a specific volume of the test compound solution (at various concentrations) to the

DPPH working solution.

Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

A blank containing the solvent instead of the test compound is used as a control.

Calculation of Scavenging Activity: The percentage of radical scavenging activity is

calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control]

x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of

the test sample.

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the

concentration of the test compound required to scavenge 50% of the DPPH radicals, can be

determined by plotting the percentage of scavenging activity against the concentration of the

compound.

Neuroprotective Effects and Signaling Pathways
The neuroprotective effects of various compounds are often mediated through the modulation

of key intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of

cell survival, proliferation, and apoptosis, and its activation is a common mechanism for

neuroprotection.

Logical Workflow: Investigating Neuroprotective Mechanism
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The following diagram illustrates a logical workflow for investigating the neuroprotective

mechanism of a compound like 2,6-Dimethyl-3-hydroxypyridine, focusing on the

PI3K/Akt/mTOR pathway.

Induce Neuronal Stress
(e.g., Oxidative Stress, Excitotoxicity)

Treat with
2,6-Dimethyl-3-hydroxypyridine

Simultaneously or as pre-treatment
Use Pathway Inhibitors

(e.g., LY294002 for PI3K)

Assess Neuronal Viability
(e.g., MTT Assay) Western Blot Analysis

Re-assess Neuronal Viability

Measure Phosphorylation of
PI3K and Akt

Measure Phosphorylation of
mTOR and its downstream targets

(e.g., p70S6K, 4E-BP1)

Conclude on Pathway Involvement

Increased phosphorylation suggests activation Increased phosphorylation suggests activation

Reversal of protection confirms pathway

Click to download full resolution via product page

Caption: A logical workflow for investigating the neuroprotective mechanism of a compound.

Experimental Protocol: Western Blot for PI3K/Akt/mTOR Pathway Activation

Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y or primary neurons) and

treat them with the desired concentrations of 2,6-Dimethyl-3-hydroxypyridine, with or

without an induced stressor (e.g., H₂O₂ or glutamate).
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Protein Extraction: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease

and phosphatase inhibitors to extract total protein.

Protein Quantification: Determine the protein concentration of each sample using a standard

method (e.g., BCA assay).

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene

difluoride (PVDF) or nitrocellulose membrane.

Immunoblotting:

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum

albumin in TBST).

Incubate the membrane with primary antibodies specific for the phosphorylated and total

forms of PI3K, Akt, mTOR, and their downstream targets (e.g., p-Akt Ser473, total Akt, p-

mTOR Ser2448, total mTOR).

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-

conjugated secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins

to the total protein levels to determine the activation state of the pathway.

Conclusion
2,6-Dimethyl-3-hydroxypyridine is a pyridine derivative with potential applications in fields

requiring antioxidant and neuroprotective agents. While direct experimental data on its

biological activities are still emerging, its structural similarity to other bioactive 3-

hydroxypyridines suggests it is a promising candidate for further investigation. The

experimental protocols and workflows outlined in this guide provide a solid foundation for

researchers to synthesize and evaluate the therapeutic potential of this compound. Future

studies should focus on obtaining specific quantitative data on its antioxidant efficacy and
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elucidating the precise molecular mechanisms underlying its potential neuroprotective effects,

particularly its interaction with the PI3K/Akt/mTOR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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